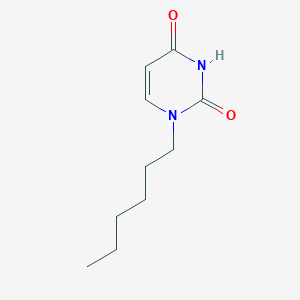

1-Hexyluracil

Description

Properties

IUPAC Name |

1-hexylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-2-3-4-5-7-12-8-6-9(13)11-10(12)14/h6,8H,2-5,7H2,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAGXUPEDBBOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Uracil with 1-Bromohexane

The most common and effective method to prepare this compound involves the N-alkylation of uracil at the N-1 position using 1-bromohexane as the alkylating agent.

- Uracil is first converted to its O,O'-bis(trimethylsilyloxy) derivative by refluxing with hexamethyldisilazane (HMDS) under nitrogen atmosphere.

- The silylated uracil derivative is then reacted with 1-bromohexane in dry acetonitrile at elevated temperature (130 °C) in a sealed vessel (PARR® bomb) for approximately 36 hours.

- After reaction completion, the mixture is treated with methanol and stirred overnight at room temperature to precipitate the product.

- The crude this compound is purified by recrystallization from water.

| Parameter | Details |

|---|---|

| Starting material | Uracil |

| Alkylating agent | 1-Bromohexane |

| Solvent | Dry acetonitrile |

| Temperature | 130 °C |

| Reaction time | 36 hours |

| Yield | Approximately 20% |

| Purification | Recrystallization from water |

| Characterization techniques | Elemental analysis, 1H and 13C NMR, IR, ESI-HRMS |

This method was reported by Barceló-Oliver et al. (2009) and is well-documented with detailed spectral and crystallographic data confirming the structure of this compound.

Preparation of this compound-6-Carbaldehyde

This compound-6-carbaldehyde is a functionalized derivative of this compound, where the methyl group at the 6-position is oxidized to an aldehyde. This compound is a valuable intermediate for further synthetic elaborations.

Selenium Dioxide Oxidation Method (Method A)

- Starting from 1-hexyl-6-methyluracil, oxidation is carried out using selenium dioxide (SeO2) in a solvent mixture of 10% acetic acid and 1,4-dioxane.

- The reaction is performed at 100 °C for 3 hours.

- The product is purified by column chromatography on silica gel using 20% ethyl acetate in dichloromethane as eluent.

- Yield: Approximately 40%

- Physical state: Pale-yellow solid with melting point 149–150 °C.

Lithiation-Formylation Method (Method B)

- This compound is suspended in anhydrous tetrahydrofuran (THF) and cooled to −78 °C under argon atmosphere.

- Lithium diisopropylamide (LDA) in THF is added dropwise over 1 hour to generate the lithio intermediate at the 6-position.

- Ethyl formate (HCO2Et) is added slowly to introduce the formyl group.

- The reaction mixture is kept at −78 °C for 3 hours, then warmed to room temperature.

- Excess base is quenched with acetic acid, and the mixture is filtered.

- The crude product is purified by column chromatography.

- Yield: Approximately 15%

- Physical state: Yellow liquid

Summary Table of Preparation Methods for this compound-6-Carbaldehyde:

| Method | Starting Material | Reagents & Conditions | Yield (%) | Product Form | Melting Point (°C) |

|---|---|---|---|---|---|

| Selenium Dioxide Oxidation (A) | 1-Hexyl-6-methyluracil | SeO2, 10% HOAc–1,4-dioxane, 100 °C, 3 h | 40 | Pale-yellow solid | 149–150 |

| Lithiation-Formylation (B) | This compound | LDA (THF, −78 °C), ethyl formate, quench with HOAc | 15 | Yellow liquid | Not reported |

These methods were detailed in a 2021 publication by the Thieme group, providing extensive NMR, IR, and mass spectrometry data for product verification.

Characterization and Analytical Data

Spectroscopic Data for this compound

- 1H NMR (DMSO-d6): Characteristic signals include the N(3)-H proton at approximately δ 11.16 ppm, aromatic protons, and aliphatic hexyl chain protons.

- 13C NMR: Chemical shifts consistent with uracil ring carbons and hexyl chain carbons.

- IR Spectroscopy: Bands corresponding to NH stretching (~3174 cm−1), carbonyl groups (~1664 cm−1), and aliphatic C-H stretching (~2931 cm−1).

- Mass Spectrometry: ESI-HRMS confirms molecular ion peaks matching calculated exact masses.

Crystallographic Data

- This compound crystallizes in a triclinic system, space group P-1.

- Unit cell parameters and refinement details are available from the Cambridge Crystallographic Data Centre (CCDC).

- Crystallographic studies confirm the substitution pattern and conformation of the hexyl chain.

Research Discoveries and Applications

- The selenium dioxide oxidation method is efficient for introducing aldehyde functionality at the 6-position of 1-substituted uracils, enabling further derivatization.

- The lithiation-formylation approach, although lower yielding, offers a direct route from this compound without requiring prior methyl substitution.

- This compound-6-carbaldehyde serves as a key precursor for synthesizing nucleobase-functionalized BODIPY dyes, which have applications in fluorescence imaging and sensing.

- Structural studies combining crystallography and computational methods have elucidated the conformational preferences and noncovalent interactions of this compound derivatives, informing their chemical behavior and potential biological interactions.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyluracil undergoes various chemical reactions, including:

Substitution Reactions: The hexyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides and bases are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully saturated compounds.

Scientific Research Applications

1-Hexyluracil has several applications in scientific research:

Chemistry: Used as a model compound to study π-π and lone pair-π interactions.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 1-hexyluracil exerts its effects involves its interaction with molecular targets through π-π and lone pair-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- This compound vs. Dihydrouracil: While both contain a uracil core, the absence of a hexyl chain in dihydrouracil limits its solubility in organic solvents. Dihydrouracil’s reduced double bond (5,6-dihydro) increases its polarity, making it more water-soluble but less effective in nonpolar self-assembly systems .

- This compound vs. Hexane-1-sulphonyl chloride : The sulphonyl chloride group in the latter confers high reactivity toward nucleophiles (e.g., amines, alcohols), unlike this compound’s hydrogen-bonding uracil moiety. This difference dictates their roles—this compound in supramolecular assembly vs. sulphonyl chloride in synthetic chemistry .

- This compound vs. Hexamethylene diisocyanate: The diisocyanate’s dual reactive groups enable polymerization (e.g., polyurethanes), whereas this compound’s non-reactive hexyl chain supports non-covalent interactions. Both leverage hexyl chains for solubility but target distinct applications .

Solubility and Molecular Interactions

- This compound : The hexyl chain disrupts the uracil core’s polarity, enabling dissolution in chloroform or THF. This property is critical for its use in organic-phase supramolecular polymerization .

- Dihydrouracil : Lacks alkyl chains, leading to preferential solubility in polar solvents. Its applications in drug delivery rely on this hydrophilicity .

- Hexane-1-sulphonyl chloride : Solubility in organic solvents is driven by the hexyl chain, but its reactivity limits stability in solution .

Research Findings and Implications

Recent studies highlight this compound’s superiority in supramolecular chemistry compared to shorter-chain uracil derivatives (e.g., methyl- or ethyl-uracil). The hexyl chain’s length optimizes van der Waals interactions without steric hindrance, enabling efficient alignment in layered structures . In contrast, sulphonyl chlorides and diisocyanates prioritize covalent bond formation, limiting their utility in dynamic self-assembly.

Future research could explore hybrid systems combining this compound’s non-covalent interactions with reactive groups (e.g., isocyanates) to develop multifunctional materials. Additionally, comparative toxicity studies between this compound and dihydrouracil may reveal insights for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.